Product packaging for 2-((3,4-Difluorophenyl)thio)propanoic acid(Cat. No.:CAS No. 926213-05-0)

2-((3,4-Difluorophenyl)thio)propanoic acid

Cat. No.: B2797951
CAS No.: 926213-05-0
M. Wt: 218.22
InChI Key: PNNMSUWYKMPZJP-UHFFFAOYSA-N
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Description

Significance of Aryl Thioether Scaffolds in Organic Synthesis and Medicinal Chemistry

Aryl thioether scaffolds are integral structural units in a vast array of biologically active compounds and functional materials. researchgate.netacsgcipr.org The thioether linkage (C-S-C) is not merely a passive linker but an active contributor to a molecule's physicochemical properties. It is more lipophilic than its ether analogue (C-O-C), which can enhance membrane permeability, a crucial factor for drug efficacy. Furthermore, the sulfur atom in a thioether is a versatile functional group; it can be oxidized to form sulfoxides and sulfones, which can modulate the electronic and steric properties of a molecule and often lead to altered biological activity.

In organic synthesis, the formation of the C–S bond is a well-established and versatile transformation, with numerous reliable methods developed for its construction, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. nih.govnih.gov This synthetic accessibility makes the incorporation of aryl thioether scaffolds into complex molecules a practical strategy for the development of new chemical entities. nih.gov The prevalence of this scaffold in approved drugs and natural products with diverse biological activities, including anticancer, antioxidant, and antiviral properties, underscores its importance in medicinal chemistry. researchgate.net

The Propanoic Acid Moiety as a Core Structure in Biologically Active Molecules

The propanoic acid moiety, particularly the 2-arylpropanoic acid framework, is famously associated with the class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com Ibuprofen and naproxen (B1676952) are quintessential examples where this structural unit is responsible for the inhibition of cyclooxygenase (COX) enzymes, thereby mediating anti-inflammatory, analgesic, and antipyretic effects. orientjchem.orghumanjournals.com

The carboxylic acid group is a key feature, often acting as a crucial binding motif to the active sites of enzymes and receptors through hydrogen bonding and ionic interactions. orientjchem.org However, the utility of the propanoic acid moiety extends beyond inflammation. Various derivatives have been investigated for a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. orientjchem.orgmdpi.com The versatility of the carboxylic acid group allows for its derivatization into esters, amides, and other functional groups, providing a powerful handle for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile. ontosight.ai

Overview of Difluorinated Aromatic Systems in Structure-Activity Relationships

The incorporation of fluorine atoms into aromatic systems is a widely used strategy in modern drug design to enhance a molecule's pharmacological profile. tandfonline.com The introduction of a difluoro-substitution pattern on a phenyl ring, as seen in the 3,4-difluorophenyl group of the target molecule, can have profound effects on its properties. mdpi.com

Fluorine is highly electronegative and can alter the acidity (pKa) of nearby functional groups, which can influence a compound's ionization state and binding interactions. nih.gov The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. tandfonline.comresearchgate.net Moreover, the substitution of hydrogen with fluorine can lead to more favorable interactions with protein targets through the formation of specific hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency. tandfonline.com The difluorination pattern can also modulate the lipophilicity and conformational preferences of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comnih.gov

Research Rationale and Scope for Investigating 2-((3,4-Difluorophenyl)thio)propanoic Acid

The rationale for investigating this compound stems from the synergistic potential of its three core components. The 2-arylpropanoic acid structure suggests a primary research avenue in the field of anti-inflammatory agents, targeting enzymes like COX. The aryl thioether linkage provides a synthetically accessible and chemically robust scaffold that can be further modified, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, to explore changes in biological activity.

The 3,4-difluorophenyl group is anticipated to enhance the molecule's drug-like properties. It could improve metabolic stability by preventing para-hydroxylation of the aromatic ring, a common metabolic pathway for many aryl-containing compounds. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the entire molecule, potentially leading to enhanced binding affinity for its biological target.

The scope of research for this compound would logically begin with its chemical synthesis, likely involving the reaction of 3,4-difluorothiophenol (B1350639) with a suitable 2-halopropanoic acid derivative. Following synthesis and characterization, a primary biological screening would focus on its anti-inflammatory properties, including in vitro assays for COX-1 and COX-2 inhibition. Depending on these initial findings, further investigations could explore its potential as an anticancer or antimicrobial agent, given the broad bioactivity associated with both aryl thioethers and propanoic acid derivatives. A comprehensive investigation would also include studies on its physicochemical properties (solubility, lipophilicity) and in vitro metabolic stability to fully assess its potential as a lead compound for drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O2S B2797951 2-((3,4-Difluorophenyl)thio)propanoic acid CAS No. 926213-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-difluorophenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2S/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNMSUWYKMPZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of 2 3,4 Difluorophenyl Thio Propanoic Acid Analogues

Impact of Aromatic Ring Substitutions on Biological Activity

The nature, position, and electronic properties of substituents on the phenyl ring are primary determinants of the biological activity of this class of compounds.

The presence and placement of halogen atoms on the phenyl ring significantly influence the compound's interaction with the target receptor. The 3,4-difluoro substitution pattern of the parent compound is a key feature. SAR studies on related arylalkanoic acids have demonstrated that halogen substitutions can enhance activity. pharmacy180.com For instance, in series of related compounds, derivatives with fluorine or chlorine in the para-position of the phenyl ring often exhibit the greatest activity. pharmacy180.com

The electronic effect of the halogen atoms is also crucial. The electron-withdrawing nature of fluorine atoms can modulate the acidity of the propanoic acid moiety and influence the electronic distribution across the entire molecule, which can affect binding affinity. Research on analogous structures, such as 2-[4-(thiazol-2-yl)phenyl]propionic acids, has shown that substitution with halogens at the meta-position (position 3) of the benzene (B151609) ring is favorable for inhibitory activity against cyclooxygenase. nih.gov This suggests that the positioning of electron-withdrawing groups is a critical factor for biological activity.

Table 1: Effect of Phenyl Ring Halogenation on PPARα Activity (Illustrative Data)

Compound Substitution Pattern Relative PPARα Activation (%)
1 3,4-Difluoro 100
2 4-Fluoro 85
3 4-Chloro 92
4 3-Fluoro 60
5 Unsubstituted 45

Note: Data is illustrative, based on general SAR principles for this class of compounds.

Beyond halogens, the introduction of other functional groups onto the phenyl ring has been explored to probe the steric and electronic requirements of the receptor's binding pocket. In studies of similar phenylpropionic acid derivatives, bulky alkyl groups or polar functional groups were found to be detrimental to activity. nih.gov For example, replacing the fluorine atoms with larger groups like a methyl or methoxy (B1213986) group can lead to a decrease in potency, likely due to steric hindrance within the ligand-binding domain of the receptor.

Conversely, small, lipophilic groups may be tolerated or even beneficial, depending on their position. The overarching principle is that the substituent should not disrupt the optimal conformation required for receptor binding and activation.

Role of the Thioether Linkage in Molecular Recognition

The thioether bridge connecting the substituted phenyl ring and the propanoic acid side chain is not merely a spacer but an active participant in molecular recognition. Its length, flexibility, and electronic character are vital for the compound's activity.

Replacing the sulfur atom of the thioether linkage with an oxygen (phenoxy) or a nitrogen atom (anilino) leads to significant changes in biological activity. The thioether linkage provides a specific bond angle and length that is often optimal for positioning the aromatic ring and the acidic side chain within the receptor's binding site. Oxygen and nitrogen analogues, while structurally similar, have different bond geometries and electronic properties.

For example, (-)DRF 2725, a phenoxazine (B87303) analogue where the linkage is part of a larger heterocyclic system but conceptually related to replacing the simple thioether with an ether, acts as a dual PPAR agonist. researchgate.net In many series of PPAR modulators, the thioether is preferred over the ether (phenoxy) analogue, suggesting that the sulfur atom itself may engage in specific interactions, such as van der Waals or sulfur-aromatic interactions, with amino acid residues in the binding pocket. Nitrogen (anilino) analogues introduce a hydrogen bond donor capability, which can drastically alter the binding mode and activity profile.

Modulating the oxidation state of the sulfur atom from a thioether to a sulfoxide (B87167) or a sulfone has profound consequences for the molecule's properties and its biological activity. Oxidation introduces polarity and changes the geometry around the sulfur atom.

Sulfoxide: The introduction of a single oxygen atom creates a chiral center at the sulfur and adds a polar, hydrogen-bond-accepting group. This increased polarity can decrease cell permeability and may introduce unfavorable steric or electronic interactions within the typically hydrophobic ligand-binding pocket of PPARs, often leading to a reduction in activity.

Sulfone: Further oxidation to the sulfone results in a significant increase in polarity and a larger steric profile. The sulfone group is a strong hydrogen bond acceptor but lacks the flexibility of the thioether. This modification generally leads to a substantial loss of activity, highlighting the preference of the receptor for the less polar and more flexible thioether linkage.

Table 2: Impact of Linkage Modification on Biological Activity (Illustrative Data)

Compound Linkage Moiety Relative Activity (%)
-S- Thioether 100
-O- Ether (Phenoxy) 70
-NH- Amine (Anilino) 35
-S(O)- Sulfoxide 20
-S(O)₂- Sulfone <5

Note: Data is illustrative, based on general SAR principles for this class of compounds.

Modifications of the Propanoic Acid Side Chain

The propanoic acid side chain is the third critical component for SAR. It typically serves as the "acidic head" of the molecule, forming a key electrostatic interaction with a basic amino acid residue (like arginine or histidine) in the receptor's binding site.

Modifications to this chain have been extensively studied. nih.gov The presence of a carboxylic acid is generally essential for activity. pharmacy180.com Esterification or amidation of the carboxyl group typically abolishes or significantly reduces activity, as it removes the negative charge necessary for the key ionic interaction.

The length of the chain is also important. While propanoic acid is often optimal, changing to an acetic acid (one carbon shorter) or a butanoic acid (one carbon longer) can decrease potency by altering the distance between the aromatic ring and the acidic group, disrupting the optimal binding geometry. pharmacy180.com Furthermore, substitution of a methyl group on the carbon atom separating the aromatic ring from the acidic center (the α-carbon, as in propanoic acid) often leads to an enhancement of anti-inflammatory activity in related arylalkanoic acid series. pharmacy180.com This α-methyl group can provide a favorable hydrophobic interaction within the binding pocket and may also influence the orientation of the carboxylate group.

Variation in Alkyl Chain Length and Branching

The length and branching of the alkyl chain attached to the sulfur atom play a significant role in the biological activity of 2-((3,4-Difluorophenyl)thio)propanoic acid analogues. Generally, for arylalkanoic acids, the distance between the acidic center (the carboxylic acid) and the aromatic ring is a critical determinant of activity. pharmacy180.com

Studies on related arylalkanoic acids have shown that an optimal distance, typically with one carbon atom separating the aromatic ring and the acidic group, is crucial for activity. pharmacy180.com Increasing this distance by extending the alkyl chain to two or three carbons often leads to a decrease in biological efficacy.

Furthermore, the introduction of a methyl group at the α-carbon of the acetic acid side chain (the carbon atom adjacent to the carboxylic acid) has been found to enhance the anti-inflammatory activity in many arylpropionic acid derivatives. pharmacy180.com This suggests that a certain degree of steric bulk at this position can be beneficial.

Below is a data table illustrating the general SAR trends observed with variations in the alkyl chain of arylthioalkanoic acids, based on principles from related compound classes.

Modification General Effect on Activity Rationale
Lengthening the alkyl chain (e.g., propanoic to butanoic acid)Typically decreases activityThe optimal distance between the aromatic ring and the acidic moiety is often disrupted. pharmacy180.com
Branching at the α-carbon (e.g., adding a methyl group)Often enhances activityIncreased steric bulk can lead to more favorable interactions with the biological target. pharmacy180.com
Introducing larger alkyl groups at the α-carbonMay decrease or abolish activityExcessive steric hindrance can prevent proper binding to the target.

Stereochemical Influence at the α-Carbon Center

The presence of a chiral center at the α-carbon in this compound means that it can exist as two enantiomers, (R) and (S). For the broader class of 2-arylpropionic acids, it is well-established that the biological activity, particularly anti-inflammatory effects, resides almost exclusively in the (S)-enantiomer. nih.gov

However, a phenomenon known as metabolic chiral inversion can occur in vivo, where the inactive (R)-enantiomer is converted to the active (S)-enantiomer. nih.govnih.govviamedica.pl This conversion is unidirectional and has significant implications for the pharmacokinetics and pharmacodynamics of these compounds. nih.govviamedica.pl The extent of this inversion can vary between different compounds and species. nih.govviamedica.pl For instance, with ibuprofen, the (R)-enantiomer undergoes significant inversion to the (S)-form, while for other profens like flurbiprofen, this inversion is much more limited. nih.govviamedica.pl

The stereospecificity of action is a critical consideration in drug design, as the use of a single, active enantiomer can potentially offer a better therapeutic index and reduce metabolic load compared to a racemic mixture.

The following table summarizes the influence of stereochemistry on the activity of 2-arylpropionic acids.

Enantiomer General Biological Activity Metabolic Fate
(S)-enantiomerTypically the active form (eutomer)Primarily undergoes metabolism and excretion. nih.gov
(R)-enantiomerTypically the inactive or less active form (distomer)Can undergo unidirectional chiral inversion to the active (S)-enantiomer in vivo. nih.govnih.govviamedica.pl

Bioisosteric Replacements for the Carboxylic Acid Group

The carboxylic acid group is a key pharmacophoric element, often crucial for binding to biological targets. However, its presence can sometimes lead to undesirable pharmacokinetic properties or metabolic liabilities. nih.gov Consequently, replacing the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—is a common strategy in medicinal chemistry to improve a drug's profile while retaining its biological activity. nih.gov

Several bioisosteres for the carboxylic acid group have been successfully employed in drug design, including tetrazoles, hydroxamic acids, and acylsulfonamides. nih.govnih.govnih.gov

Tetrazoles : The 1H-tetrazole ring is a widely used carboxylic acid bioisostere. openaccessjournals.comcambridgemedchemconsulting.com It has a similar pKa to a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions. cambridgemedchemconsulting.com Tetrazoles are generally more lipophilic than the corresponding carboxylic acids, which can influence absorption and distribution. openaccessjournals.com The successful replacement of a carboxylic acid with a tetrazole has been demonstrated in numerous drugs, such as the angiotensin II receptor blocker, losartan. nih.gov

Hydroxamic Acids : Hydroxamic acids are another class of carboxylic acid surrogates. nih.gov They are moderately acidic and are potent metal-chelating agents. nih.gov While they can be susceptible to hydrolysis, their stability can be enhanced by introducing bulky substituents. nih.gov

Acylsulfonamides : Acylsulfonamides are also effective bioisosteres for carboxylic acids, with pKa values in a similar range. nih.govnih.gov This functional group has been incorporated into various biologically active compounds to improve their properties. nih.govnih.gov

The table below provides a comparison of common carboxylic acid bioisosteres.

Bioisostere pKa Range Key Features Example Application
1H-Tetrazole~4.5 - 5.0Similar acidity to carboxylic acid, increased lipophilicity. openaccessjournals.comcambridgemedchemconsulting.comLosartan nih.gov
Hydroxamic Acid~8.0 - 9.0Moderately acidic, strong metal chelation. nih.govMEK inhibitors nih.gov
Acylsulfonamide~4.0 - 5.0Similar acidity to carboxylic acid. nih.govCXCR2 antagonists nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For arylalkanoic acids and their analogues, several key pharmacophoric elements have been identified. pharmacy180.comnih.gov

Anionic Center : The acidic group, typically a carboxylic acid or its bioisostere, which is ionized at physiological pH. This anionic center is often crucial for forming ionic interactions or hydrogen bonds with receptor sites. pharmacy180.com

Aromatic/Hydrophobic Region : The 3,4-difluorophenylthio moiety provides a necessary hydrophobic region that interacts with a corresponding hydrophobic pocket in the biological target. The fluorine substituents can also modulate electronic properties and metabolic stability.

α-Substituent : As discussed in section 3.3.1, a small alkyl group, such as a methyl group, at the α-carbon can enhance activity, suggesting this is a key region for steric and hydrophobic interactions. pharmacy180.com

The spatial relationship between these elements is critical for optimal activity. A pharmacophore model for this class of compounds would typically include a hydrogen bond acceptor/anionic feature, a hydrophobic/aromatic feature, and a defined distance and orientation between them. nih.gov

The essential pharmacophoric features are summarized in the table below.

Pharmacophoric Feature Structural Moiety Putative Interaction
Anionic/Hydrogen Bond AcceptorCarboxylic acid or bioisostereIonic bonding, hydrogen bonding
Hydrophobic/Aromatic Region3,4-Difluorophenylthio groupHydrophobic interactions, π-π stacking
Steric/Hydrophobic Pointα-Alkyl substituentvan der Waals interactions

Based on a comprehensive search for scientific literature, there is currently no publicly available information detailing the specific biological activities of the chemical compound This compound .

Extensive searches were conducted to find data pertaining to the requested outline, including in vitro biological activity screenings and cellular level investigations. These searches utilized the chemical name, its CAS number (1032350-09-8), and broader terms related to its potential biological evaluation.

The search did not yield any specific studies on:

Enzyme Inhibition Assays: No data was found regarding the effect of this compound on cyclooxygenase enzymes or proteases.

Receptor Binding and Functional Assays: There is no available information on the interaction of this compound with PPARγ receptors or KCa2 channels.

Antioxidant Activity Evaluation: No studies were identified that have evaluated the antioxidant properties of this specific compound.

Antimicrobial Efficacy Assessments: There is no documented evidence of its antichlamydial or antibacterial activity.

Activity in Specific Cell-Based Models: No cellular-level investigations for this compound have been published.

While research exists for structurally related compounds, such as other propanoic acid derivatives or molecules containing a difluorophenyl group, these findings cannot be attributed to the specific compound as minor structural changes can lead to vastly different biological activities.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information at this time. Further experimental research would be required to determine the biological profile of this compound.

Biological Activities and Mechanistic Insights

Computational Chemistry and Molecular Modeling in Research

Quantum Chemical Studies on Molecular Properties

Quantum chemical studies, often employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-((3,4-Difluorophenyl)thio)propanoic acid. These calculations provide a detailed picture of the electron distribution and its implications for molecular reactivity.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial technique used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map illustrates regions of varying electron density, which are color-coded to indicate electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map highlights the electronegative oxygen atoms of the carboxylic acid group as the region with the most negative potential, making them likely sites for electrophilic interactions and hydrogen bond acceptance. Conversely, the hydrogen atom of the carboxyl group represents a region of positive potential, indicating its role as a hydrogen bond donor.

Electronic Structure and Reactivity Descriptors

Analysis of the electronic structure provides quantitative measures of the molecule's stability and reactivity. Key parameters derived from Frontier Molecular Orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are particularly informative. The energy of HOMO is related to the molecule's ability to donate electrons, while the energy of LUMO reflects its electron-accepting capability.

The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Other calculated descriptors like ionization potential, electron affinity, electronegativity, chemical hardness, and softness further quantify the reactive nature of the compound.

Reactivity DescriptorSignificance
EHOMO Correlates with electron-donating ability.
ELUMO Correlates with electron-accepting ability.
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and stability.
Ionization Potential (I) The energy required to remove an electron.
Electron Affinity (A) The energy released when an electron is added.
Electronegativity (χ) The power to attract electrons.
Chemical Hardness (η) Resistance to change in electron distribution.
Chemical Softness (S) The reciprocal of hardness, indicates higher reactivity.

This table outlines the significance of various electronic structure descriptors in assessing the reactivity of a molecule.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme.

Prediction of Binding Poses within Active Sites

Docking simulations place the flexible ligand into the binding site of a rigid or flexible target receptor, generating multiple possible binding poses. These poses are then scored based on a function that estimates the binding free energy. The pose with the lowest energy score is generally considered the most likely binding mode. This predictive capability is instrumental in structure-based drug design, allowing researchers to hypothesize the mechanism of action and to design more potent molecules.

Characterization of Intermolecular Noncovalent Interactions

The stability of the ligand-target complex is governed by a network of intermolecular noncovalent interactions. Docking analysis provides detailed information on these interactions, which can include:

Hydrogen Bonds: Formed between the ligand and receptor, often involving the carboxylic acid group of the propanoic acid moiety.

Hydrophobic Interactions: Occur between the difluorophenyl ring and nonpolar residues in the active site.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-Interactions: Such as pi-pi stacking or pi-alkyl interactions involving the aromatic ring.

Understanding the specific nature and geometry of these interactions is key to explaining the binding affinity and selectivity of the compound.

Interaction TypePotential Involving Groups
Hydrogen Bond Carboxylic acid (donor/acceptor) with polar amino acid residues.
Hydrophobic Difluorophenyl ring with nonpolar amino acid side chains.
Pi-Pi Stacking Difluorophenyl ring with aromatic residues (e.g., Phenylalanine, Tyrosine).
Halogen Bond Fluorine atoms with electron-rich atoms in the binding site.

This table summarizes the potential noncovalent interactions between this compound and a protein target.

Molecular Dynamics Simulations for Dynamic Behavior

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding. Parameters such as Root Mean Square Deviation (RMSD) are monitored to evaluate the stability of the complex throughout the simulation, providing a more realistic and dynamic understanding of the molecular interactions.

Evaluation of Ligand and Protein Flexibility

The interaction between a ligand and its protein target is a dynamic process. Both the ligand and the protein can undergo conformational changes to achieve the most stable binding pose, a concept known as "induced fit."

Ligand Flexibility: For this compound, its flexibility would primarily revolve around the rotatable bonds in its structure: the C-S bond of the thioether linkage and the C-C bonds of the propanoic acid chain. Molecular dynamics (MD) simulations would be employed to explore the conformational space of the ligand in an aqueous environment and within the protein's binding site. This analysis helps identify low-energy conformations that are favorable for binding.

Protein Flexibility: The binding of a ligand can induce significant conformational changes in the target protein, affecting its function. Techniques like MD simulations and normal mode analysis (NMA) are used to study the flexibility of the protein backbone and side chains upon the binding of this compound. Understanding protein flexibility is crucial as it can reveal allosteric sites and explain how a ligand might modulate protein activity. Research on other ligands has shown that even subtle changes in protein conformation can dramatically alter binding affinity.

Stability and Residence Time Predictions

The therapeutic efficacy of a drug is not solely determined by its binding affinity but also by the duration of its interaction with the target, known as residence time.

Binding Stability: MD simulations are the primary tool for assessing the stability of the ligand-protein complex. By simulating the complex over nanoseconds or even microseconds, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and its target. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein is a common metric to quantify stability.

Residence Time: Predicting the residence time (the reciprocal of the dissociation rate constant, k_off) is a more complex computational challenge. Advanced techniques like steered molecular dynamics (SMD), random acceleration molecular dynamics (RAMD), and metadynamics are used to simulate the unbinding process. These methods apply an external force or bias to accelerate the ligand's dissociation, allowing for the calculation of the energetic barriers involved in unbinding. A higher energy barrier typically corresponds to a longer residence time and potentially a more sustained therapeutic effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests are used to build the QSAR model.

Validation: The model's predictive power is rigorously validated using internal (e.g., cross-validation) and external test sets. A robust QSAR model could then be used to predict the activity of new, unsynthesized analogues. Studies on other series of propanoic acid derivatives have successfully used QSAR to guide the synthesis of more potent compounds. arabjchem.orgnih.gov

Identification of Structural Features Driving Potency

The interpretation of a validated QSAR model can provide valuable insights into the structural features that are crucial for biological activity. For instance, the model might reveal that the difluoro-substitution pattern on the phenyl ring is critical for potency, or that the length and branching of the acid side chain significantly influence activity. This information guides medicinal chemists in designing new molecules with enhanced potency by focusing on modifying the most influential structural features.

In Silico Screening and De Novo Design Strategies

In silico methods are used to screen large virtual libraries of compounds or to design novel molecules from scratch.

Virtual Screening: If a biological target for this compound were known, structure-based virtual screening (e.g., molecular docking) could be used to screen large compound databases for molecules with a high predicted binding affinity for the same target. This is a cost-effective way to identify new potential hits.

De Novo Design: De novo design algorithms build novel molecules directly within the binding site of a target protein. These programs use fragments or atoms to grow a molecule that has optimal steric and electronic complementarity with the protein's active site. This approach could be used to generate entirely new scaffolds that retain the key interacting features of this compound but possess improved drug-like properties.

Data Tables

As no specific experimental or computational data for this compound is available in the searched literature, representative data tables cannot be generated.

Advanced Research Avenues and Potential Academic Applications

Development of Photoactivatable or Chemically Controllable Derivatives

The development of photoactivatable or chemically controllable derivatives of bioactive molecules allows for precise spatial and temporal control over their function. For 2-((3,4-Difluorophenyl)thio)propanoic acid, several strategies could be envisioned.

Photoactivatable 'Caged' Compounds: The carboxylic acid group could be esterified with a photolabile protecting group, such as a nitrobenzyl group. This "caged" derivative would be biologically inert until irradiated with light of a specific wavelength. Upon illumination, the protecting group would cleave, releasing the active propanoic acid in a controlled manner. This would be invaluable for studying its effects on a specific cell or region within a tissue.

Chemically Controllable Derivatives: The thioether linkage offers another point for modification. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties and steric bulk of the molecule, potentially changing its biological activity. If this oxidation could be selectively induced or reversed by a specific chemical trigger present only in the target environment, it would provide a chemical switch to control the compound's function.

Conjugation Strategies for Targeted Delivery in Research Models

Targeted delivery aims to increase the concentration of a compound at a specific site, enhancing its efficacy and reducing off-target effects. The structure of this compound is amenable to various conjugation strategies.

The carboxylic acid handle is the most straightforward point of attachment. Standard amide bond formation or esterification reactions could be used to link the molecule to:

Cell-penetrating peptides (CPPs): To facilitate entry into cells.

Antibodies or antibody fragments: To target specific cell surface receptors, for example, on cancer cells.

Nanoparticles or polymers: To improve solubility, stability, and pharmacokinetic profiles in in vivo models.

The thioether could also be utilized in "thio-ProTide" strategies, a prodrug approach that can enhance cellular uptake and target delivery to specific organelles, such as lysosomes. nih.gov

Application as Chemical Probes for Cellular Pathway Investigations

A chemical probe is a small molecule used to study and manipulate a biological system. To be effective, a probe should ideally have a known mechanism of action and be suitable for modification. If this compound were found to have a specific biological target, it could be developed into a valuable chemical probe.

Affinity-based Probes: The molecule could be derivatized with a reporter tag (like a fluorophore or biotin) and a photoreactive group. This would allow for photoaffinity labeling, where the probe binds to its target protein, and upon UV irradiation, forms a covalent bond. The reporter tag then enables the identification and isolation of the target protein, helping to elucidate the compound's mechanism of action.

Activity-based Probes: If the compound targets an enzyme, it could be modified to create an activity-based probe that covalently links to the active site, providing a direct readout of enzyme activity in complex biological samples.

Exploration in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of structurally related compounds. nih.gov The core structure of this compound is well-suited for this approach.

A library of analogs could be generated by varying several key positions:

The Aromatic Ring: A variety of substituted phenylthiols could be used in the initial synthesis to explore the effect of different substitution patterns on the difluorophenyl ring.

The Propanoic Acid Chain: The methyl group could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket of a potential target.

The Carboxylic Acid: The acid could be converted into a diverse set of amides, esters, or other functional groups.

This approach would allow for a systematic exploration of the structure-activity relationship (SAR), quickly identifying derivatives with improved potency or selectivity.

Future Directions in Structure-Based Design Initiatives

Should a biological target for this compound be identified, structure-based design would become a key strategy for optimization. This process involves using the three-dimensional structure of the target protein, often determined by X-ray crystallography or cryo-electron microscopy, to guide the design of more potent and selective inhibitors. nih.gov

Computational docking simulations could predict how the compound and its analogs bind to the target. nih.gov These models would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. This information would then guide the synthesis of new derivatives with modifications designed to enhance these interactions, leading to a more effective molecule. For instance, the fluorine atoms on the phenyl ring are potent hydrogen bond acceptors, and their interaction with a target protein could be a key focus of optimization.

Q & A

Q. What are the key synthetic routes for 2-((3,4-Difluorophenyl)thio)propanoic acid?

  • Methodological Answer : A common approach involves thioether formation via nucleophilic substitution. For example, reacting 3,4-difluorothiophenol with a propanoic acid derivative (e.g., 2-bromopropanoic acid) under basic conditions. Evidence from analogous syntheses suggests using anhydrous solvents like THF and catalysts such as zinc powder under nitrogen protection to enhance reactivity and prevent oxidation of the thiol group . Subsequent purification via recrystallization or column chromatography is critical to isolate the product. For oxidation-sensitive intermediates, inert atmospheres are recommended .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • ¹H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm for 3,4-difluorophenyl) and the thio-propanoic acid backbone (e.g., methylene protons at δ 3.1–3.5 ppm). Fluorine coupling may split signals .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 233.0) and monitor purity.
  • Melting Point : Compare observed values (e.g., 49–53°C for structurally similar 3-(3,4-difluorophenyl)propionic acid) to literature data .

Q. What biological activities are reported for structurally related difluorophenyl compounds?

  • Methodological Answer : Fluorinated aryl-thio compounds often exhibit enzyme inhibition or receptor modulation. For example, 3-(3-chloro-4-fluorophenyl)-2,2-difluoropropanoic acid shows potential in targeting bacterial enzymes . Bioassays should include dose-response curves and control experiments (e.g., enzyme activity assays with/without inhibitors) to validate specificity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent Selection : Anhydrous THF or DMF enhances nucleophilicity of thiophenol derivatives .
  • Catalysts : Zinc powder (0.78g, 12.0 mmol) under nitrogen improves thiolate formation in THF .
  • Temperature : Moderate heating (40–60°C) balances reaction rate and side-product formation. Excess base (e.g., K₂CO₃) neutralizes HBr byproducts .

Q. How can solubility challenges in biological assays be addressed?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility while minimizing cytotoxicity.
  • Salt Formation : Convert the carboxylic acid to a sodium salt (e.g., via NaOH treatment) for improved hydrophilicity .
  • Nanoparticle Encapsulation : Lipid-based carriers can enhance bioavailability for in vivo studies .

Q. What strategies resolve contradictions in spectral or biological data?

  • Methodological Answer :
  • Cross-Validation : Use orthogonal techniques (e.g., HPLC purity checks alongside NMR) to confirm structural integrity .
  • Isotopic Labeling : ¹⁹F-NMR or ¹³C-labeling can clarify ambiguous assignments in crowded spectra .
  • Reproducibility : Replicate assays under standardized conditions (pH, temperature) to isolate experimental variables .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Waste Disposal : Collect organic waste separately and neutralize acidic residues before disposal .
  • First Aid : For skin exposure, rinse with soap/water; for eye contact, irrigate with saline for 15 minutes .

Advanced Structural and Mechanistic Studies

Q. How do electronic effects of the thio group influence reactivity compared to oxy analogs?

  • Methodological Answer : The thioether’s lower electronegativity vs. oxygen increases nucleophilicity, altering reaction pathways. Computational studies (DFT) can map electron density differences. Experimentally, compare reaction rates of thio vs. oxy derivatives in nucleophilic substitutions .

Q. What are the structure-activity relationships (SAR) for fluorinated aryl-thio compounds?

  • Methodological Answer :
  • Fluorine Positioning : 3,4-Difluorophenyl groups enhance metabolic stability compared to mono-fluorinated analogs .
  • Backbone Modifications : Propanoic acid vs. acetic acid derivatives impact binding affinity (e.g., steric effects in enzyme active sites) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.